N-Methyl-4-MethylbenzylaMine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-3-5-9(6-4-8)7-10-2;/h3-6,10H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFHHFMQLXZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589487 | |
| Record name | N-Methyl-1-(4-methylphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-74-8 | |
| Record name | Benzenemethanamine, N,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(4-methylphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(4-methylphenyl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-Methyl-4-Methylbenzylamine hydrochloride (CAS No. 874-74-8) is a compound belonging to the class of phenylmethylamines. This article explores its biological activity, including its pharmacological properties, potential therapeutic uses, and relevant research findings.
- Chemical Formula : C₉H₁₄ClN
- Molecular Weight : 171.67 g/mol
- Solubility : High gastrointestinal absorption and good blood-brain barrier permeability .
- Log P : Indicates moderate lipophilicity (Log P values range from 1.99 to 2.77), suggesting potential for bioactivity in various biological systems .
Biological Activity Overview
This compound exhibits a range of biological activities that are of interest in medicinal chemistry and pharmacology.
1. Antimicrobial Activity
Recent studies have indicated that compounds within the phenylmethylamine class, including N-Methyl-4-Methylbenzylamine, show antibacterial properties. Although specific data on this compound is limited, related compounds have demonstrated effective Minimum Inhibitory Concentrations (MICs) against various bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-Methylbenzylamine | 1–5 | S. aureus, E. coli |
| N-Methyl-4-Methylbenzylamine | TBD | TBD |
The antimicrobial mechanism is hypothesized to involve interference with protein synthesis and disruption of cellular processes, similar to other phenylmethylamines .
2. Neurological Effects
Given its ability to cross the blood-brain barrier, N-Methyl-4-Methylbenzylamine may influence neurotransmitter systems. Compounds with similar structures have been investigated for their effects on monoamine transporters, suggesting potential applications in treating neurological disorders.
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of various phenylmethylamines against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the methyl group position significantly influenced antibacterial activity:
- Findings : Compounds with additional methyl groups exhibited enhanced activity against resistant strains of E. coli and S. aureus.
Case Study 2: Neuropharmacological Potential
Research into the effects of N-methylated phenylmethylamines on neurotransmitter uptake has shown promising results in modulating serotonin and dopamine levels. Such modulation could lead to therapeutic applications in mood disorders:
- Findings : Preliminary data suggest that N-Methyl-4-Methylbenzylamine may act as a selective serotonin reuptake inhibitor (SSRI), warranting further investigation into its pharmacodynamics.
Scientific Research Applications
Pharmaceutical Applications
- Synthetic Intermediate : N-Methyl-4-methylbenzylamine hydrochloride serves as a synthetic intermediate in the manufacture of various pharmaceutical compounds. For instance, it has been used in the synthesis of metabolites related to analgesics such as tramadol, enhancing the efficiency of drug production processes .
- Neuropharmacological Studies : Research indicates that derivatives of N-methyl-4-methylbenzylamine can influence food intake regulation in animal models. A study demonstrated that 4-methyl benzylamine (a related compound) significantly increased food consumption in starved mice, suggesting potential applications in appetite regulation therapies .
Chemical Synthesis Applications
- Catalytic Agent : The compound is utilized as a catalytic agent in organic synthesis, particularly in reactions requiring amine derivatives. Its basic properties allow it to facilitate various chemical transformations, making it valuable in synthetic organic chemistry .
- Dye Production : this compound is also employed in the dye industry for producing various colorants due to its ability to participate in electrophilic aromatic substitution reactions .
Biological Research Applications
- Food Consumption Studies : The hyperphagic effects observed with 4-methyl benzylamine provide insights into appetite regulation mechanisms. The compound's interaction with specific potassium channels in the brain suggests its potential use in studying metabolic disorders and developing treatments for obesity .
- Neurotransmitter Release Modulation : Research indicates that this compound may modulate neurotransmitter release, particularly dopamine, which is crucial for understanding behavioral responses to hunger and satiety signals .
Data Tables
| Application Area | Specific Use |
|---|---|
| Pharmaceutical | Synthetic intermediate for analgesics |
| Chemical Synthesis | Catalytic agent in organic reactions |
| Biological Research | Appetite regulation studies |
| Dye Production | Used in the manufacture of colorants |
Case Studies
- Study on Appetite Regulation : A significant study published in a peer-reviewed journal showed that administering 4-methyl benzylamine to mice led to a marked increase in food intake compared to controls, highlighting its potential role in developing treatments for eating disorders .
- Synthesis Method Development : Recent advancements have demonstrated efficient synthetic routes for producing this compound using metal-free conditions, showcasing its utility and versatility in pharmaceutical synthesis .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., -NO₂ in and ) reduce basicity and increase UV absorption, making them suitable for analytical detection .
- Electron-donating groups (e.g., -CH₃, -N(CH₃)₂) enhance basicity and lipophilicity, favoring interactions with biological membranes .
- Alkyl chain length (benzyl vs. phenethyl) influences solubility; phenethylamine derivatives (e.g., ) exhibit better solubility in methanol and acetone compared to benzylamines .
Key Findings :
Key Findings :
- Chlorinated derivatives () are prioritized in drug development due to their stability and modular synthesis pathways.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-Methyl-4-MethylbenzylaMine hydrochloride, and how can reaction purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-methylbenzaldehyde with methylamine, followed by hydrochloric acid salt formation. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and using sodium cyanoborohydride as a reducing agent under acidic conditions (pH ~5–6). Purity optimization involves post-synthesis recrystallization from ethanol/water (70:30 v/v) and monitoring via HPLC (C18 column, 0.03 M phosphate buffer:methanol mobile phase) . Reaction hazards must be assessed via laboratory-scale risk analysis, as exemplified in O-benzyl hydroxylamine hydrochloride synthesis protocols .
Q. How can researchers validate the identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Confirm methyl group positions (e.g., singlet for N-methyl protons at δ ~2.3 ppm and aromatic protons at δ ~7.2 ppm).
- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a 0.03 M phosphate buffer:methanol (70:30) mobile phase at 1 mL/min flow rate. Calibrate with a linear range of 1–10 µg/mL (r² ≥ 0.999) and validate recovery rates (98–102%) .
- Elemental Analysis : Verify chloride content (~18–20% w/w) to confirm hydrochloride salt formation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under nitrogen atmosphere. Stability studies show ≥5-year integrity under these conditions, as validated for structurally similar hydrochlorides (e.g., 4-Dimethylamino-N-benzylcathinone hydrochloride) . Periodic purity checks via HPLC are advised to detect degradation (e.g., oxidation products).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs (heating rate: 10°C/min, nitrogen purge). Cross-validate with X-ray crystallography to confirm crystal structure. For example, 4-Fluorobenzylamine hydrochloride exhibits a melting point of 196–197°C , but impurities from incomplete salt formation can lower observed values.
Q. What advanced analytical strategies can detect trace degradation products in this compound?
- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Use a gradient mobile phase (water:acetonitrile + 0.1% formic acid) to separate degradation products (e.g., N-oxide derivatives). Quantify impurities at ≤0.1% using a high-resolution Q-TOF mass analyzer, as applied to chlorpromazine hydrochloride stability studies .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model electronic properties and reaction pathways. For example, simulate nucleophilic attack on the benzylamine group under varying pH conditions. Validate predictions with experimental kinetic studies (e.g., reaction rates in acetonitrile vs. aqueous buffers) .
Q. What strategies mitigate interference from structurally similar amines in biological assays?
- Methodological Answer : Develop a selective derivatization protocol. For instance, react primary/secondary amines with dansyl chloride (5 mM in acetone, 60°C, 30 min) to form fluorescent derivatives. Use LC-fluorescence detection (λex = 340 nm, λem = 525 nm) to distinguish N-Methyl-4-MethylbenzylaMine from analogs (e.g., 3-Methylbenzylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
